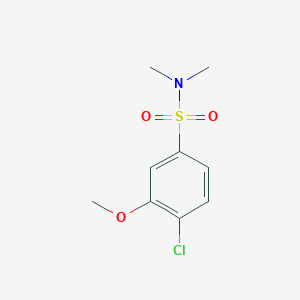![molecular formula C17H18N4O3 B5550516 2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5550516.png)
2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine derivatives are an important class of heterocyclic compounds with a wide range of biological and chemical properties. They have been explored for various applications, including medicinal chemistry, where their modifications lead to compounds with significant pharmacological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives typically involves the cyclization of acetylated aminopyrimidines. For example, methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-one and pyrimidino[4,5-d][1,3]oxazine derivatives from 5-acetyl-4-aminopyrimidines, highlighting the versatility of pyrimidine chemistry in generating diverse compounds (Komkov et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to modulate the compound's properties. Structural analyses often involve X-ray crystallography or NMR spectroscopy to determine the configuration and conformation of these molecules. For instance, investigations into the structure of 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol reveal detailed insights into the planar nature of the pyrimidine ring and its interactions with substituents (Sharma et al., 2014).
科学的研究の応用
Synthesis and Biological Activity
2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine and its derivatives are studied for their synthetic routes and biological activities. The synthesis involves various organic reactions leading to the formation of pyrimidine derivatives with potential antimicrobial, anti-inflammatory, and analgesic properties. Some compounds derived from this chemical structure have shown significant anti-histaminic activity, comparable to established anti-histaminic drugs, highlighting their potential in treating allergic reactions. These findings underscore the versatility of the pyrimidine scaffold in medicinal chemistry, enabling the design of compounds with diverse biological activities (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002; A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020; S. Rahaman, Y. Rajendra Pasad, P. Kumar, B. Kumar, 2009).
Metabolism and Pharmacokinetics
Research into the metabolism and pharmacokinetics of pyrimidine derivatives reveals insights into their absorption, distribution, and excretion profiles in biological systems. Studies on compounds structurally related to this compound show rapid absorption and primarily urinary excretion in humans. Understanding these aspects is crucial for optimizing the therapeutic potential and safety of these compounds (Raman K. Sharma, Hao Sun, D. Piotrowski, Tim F. Ryder, S. Doran, H. Dai, C. Prakash, 2012).
Chemical Synthesis and Derivatives Development
The chemical synthesis of pyrimidine derivatives, including the one mentioned, often involves complex reactions that yield compounds with varied biological activities. These synthetic routes enable the creation of a diverse array of derivatives, some of which exhibit promising antimicrobial activities. This versatility demonstrates the potential of these compounds in drug development and the broader field of synthetic organic chemistry (A. Komkov, M. Kozlov, A. Dmitrenok, Nataliya G. Kolotyrkina, M. Minyaev, I. Zavarzin, 2021).
Antimicrobial and Antitumor Activities
Pyrimidine derivatives synthesized from this compound have been investigated for their antimicrobial and antitumor activities. These studies reveal the potential of such compounds in treating infectious diseases and cancer, highlighting the importance of structural modifications to enhance biological activity. The exploration of these compounds' antimicrobial and antitumor effects is a significant step toward developing new therapeutic agents (Mostafa Ahmed, M. Sayed, A. F. Saber, R. Hassanien, A. K. Kamal El‐dean, M. Tolba, 2020; M. M. Gineinah, M. A. Nasr, Sahar M. I. Badr, W. M. El-Husseiny, 2013).
将来の方向性
The future directions in the research of pyrimidine derivatives involve the design and development of new pharmaceutical compounds with enhanced therapeutic activities and minimal toxicity . This includes researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .
特性
IUPAC Name |
1-[4-(3-pyrimidin-2-yloxybenzoyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-13(22)20-8-10-21(11-9-20)16(23)14-4-2-5-15(12-14)24-17-18-6-3-7-19-17/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDVOTUNZUMGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550455.png)

![2-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5550465.png)
![1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5550473.png)
![5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5550488.png)
![5-acetyl-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5550492.png)
![N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5550506.png)

![({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5550515.png)
![1-(2-methoxyphenyl)-5-methyl-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5550520.png)
![(1S*,5R*)-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550523.png)
![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5550527.png)